molecular formula C18H17N3O3 B7690182 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide

Cat. No.: B7690182
M. Wt: 323.3 g/mol
InChI Key: RWFGRBWGCRVFMO-UHFFFAOYSA-N
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Description

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives under specific conditions. One common method includes the use of amidoximes and isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichloroisocyanurate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyacetamides.

Mechanism of Action

The mechanism of action of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its combination of the oxadiazole ring with phenoxy and acetamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other oxadiazole derivatives.

Properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-5-7-14(10-12)20-17(22)11-23-16-9-4-3-8-15(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFGRBWGCRVFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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